Guanosine-8-d-1

Analytical Chemistry Metabolomics Pharmacokinetics

Guanosine-8-d-1 is a stable isotope-labeled internal standard featuring site-specific deuteration at the C8 position of the guanine base. Its distinct +1 Da mass shift (284.25 vs. 283.24 Da) enables exact co-elution with endogenous guanosine while ensuring unambiguous MS resolution—eliminating ion suppression variability for superior quantitation accuracy in plasma, urine, and tissue extracts. Essential for pharmacokinetic studies, metabolic flux analysis, and oxidative DNA damage research. Choose Guanosine-8-d-1 for matrix-effect-robust, publication-grade quantitative data via LC-MS/MS.

Molecular Formula C10H13N5O5
Molecular Weight 284.25 g/mol
Cat. No. B15142356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanosine-8-d-1
Molecular FormulaC10H13N5O5
Molecular Weight284.25 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N
InChIInChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m1/s1/i6D
InChIKeyNYHBQMYGNKIUIF-KQVTXARKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guanosine-8-d-1 for Quantitative MS: A Stable Isotope-Labeled Nucleoside Standard


Guanosine-8-d-1 is a stable isotope-labeled analog of the endogenous purine nucleoside guanosine, in which a single hydrogen atom at the C8 position of the guanine base is replaced by a deuterium atom . This C10H12DN5O5 compound, with a molecular weight of 284.25, serves as a critical internal standard for quantitative analysis [1]. Its primary utility lies in its ability to mimic the physicochemical properties of unlabeled guanosine while providing a distinct mass shift for precise mass spectrometry (MS)-based quantitation in complex biological matrices .

Why Unlabeled Guanosine is Inadequate as an Internal Standard for LC-MS Quantification


Unlabeled guanosine cannot function as a reliable internal standard for quantitative mass spectrometry because it is indistinguishable from the endogenous analyte, leading to ion suppression or enhancement effects that severely compromise accuracy [1]. In contrast, Guanosine-8-d-1, with its distinct +1 Da mass shift from the parent molecule (284.25 Da vs. 283.24 Da), enables exact co-elution and ionization behavior while being unambiguously resolved by a mass analyzer . Furthermore, this site-specific deuteration at the C8 position allows for precise tracing in metabolic and incorporation studies without the complex and variable biological effects that can be introduced by 13C- or 15N-labeled or perdeuterated analogs [2].

Quantitative Performance Differentiation of Guanosine-8-d-1 Against Closest Analogs


Mass Spectrometric Quantification: Exact Mass Differentiation from Unlabeled Guanosine

Guanosine-8-d-1 exhibits a +1.01 Da mass shift relative to unlabeled guanosine (C10H13N5O5, 283.24 g/mol), a difference that is readily resolved by LC-MS/MS systems . This mass difference allows for its use as an internal standard, enabling accurate quantitation of endogenous guanosine levels in biological samples without interference [1].

Analytical Chemistry Metabolomics Pharmacokinetics

ESR Spectral Simplification: Resolution of Guanine Cation Radical States vs. Unlabeled dGuo

In studies of DNA damage, C8-deuteration of 2'-deoxyguanosine (dGuo) to give 8-D-dGuo eliminates the major proton hyperfine coupling at the C8 position, as measured by Electron Spin Resonance (ESR) spectroscopy at 77 K [1]. This spectral simplification isolates the anisotropic nitrogen couplings, enabling clear differentiation between the guanine cation radical (G•+), its singly deprotonated form (G(-H)•), and the doubly deprotonated species (G(-2H)•-) [2].

DNA Damage Radical Chemistry Biophysical Chemistry

Solid-State NMR Quadrupole Coupling: Defined Deuterium Parameters for Structural Analysis

Solid-state 2H NMR spectroscopy of Guanosine-8-d-1 allows for the determination of the deuterium quadrupole coupling constant (χ) and asymmetry parameter (η), which are exquisitely sensitive to the local electronic environment and hydrogen bonding [1]. These parameters, which have been quantified for a series of 8-deuterated purine derivatives, provide a unique probe for studying molecular dynamics and interactions in the solid state that are not accessible with unlabeled compounds .

Solid-State NMR Structural Biology Nucleoside Chemistry

Primary Application Scenarios for Guanosine-8-d-1 Based on Evidence


Quantitative LC-MS/MS Assays for Guanosine in Biological Fluids

Guanosine-8-d-1 is optimally deployed as an internal standard for the accurate and precise quantification of endogenous guanosine in plasma, urine, and tissue extracts via LC-MS/MS. Its near-identical chromatographic behavior and +1 Da mass shift relative to the analyte ensures robust compensation for matrix effects and ionization variability, enabling reliable biomarker or pharmacokinetic studies [1].

Mechanistic Studies of Oxidative DNA Damage by ESR Spectroscopy

As an analog of 8-deuteroguanosine, this compound (or its deoxy form, 8-D-dGuo) is essential for high-resolution ESR studies of one-electron oxidation in DNA. The removal of the C8 proton hyperfine coupling simplifies the radical spectrum, allowing researchers to definitively assign the location of a hole (radical site) and its protonation state within a DNA strand, critical for understanding the mechanisms of radiation and oxidative damage [2].

Solid-State Dynamics and Structural Analysis of Nucleoside Materials

Guanosine-8-d-1 serves as a specialized probe in solid-state 2H NMR studies. By measuring its deuterium quadrupole coupling constants and asymmetry parameters, researchers can gain unique insights into the local electronic structure, hydrogen bonding, and molecular dynamics of guanosine in solid forms, such as in pharmaceutical formulations or self-assembled structures [3].

Metabolic Tracing of Nucleotide Salvage and Incorporation Pathways

The site-specific deuterium label allows Guanosine-8-d-1 to be used as a tracer in cell culture studies to monitor the salvage pathway and its incorporation into RNA or conversion into other guanine nucleotides (GMP, GDP, GTP). Subsequent analysis by MS can differentiate labeled metabolites from the endogenous pool, providing quantitative flux data .

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